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Compound of Interest

Compound Name: N-isopropylpiperidin-4-amine

CAS No.: 534595-53-4

Cat. No.: B126376

Get Quote

This in-depth technical guide explores the structure-activity relationships (SAR) of N-alkyl-4-

aminopiperidines, a versatile scaffold that has demonstrated significant potential across a

range of therapeutic targets. This document is intended for researchers, scientists, and drug

development professionals, providing a consolidated resource of quantitative data, detailed

experimental protocols, and visual representations of key biological pathways and experimental

workflows.

Antifungal Activity of N-Alkyl-4-Aminopiperidines
N-alkyl-4-aminopiperidines have emerged as a promising class of antifungal agents, primarily

targeting the ergosterol biosynthesis pathway, a critical component of the fungal cell

membrane.

Data Presentation: Antifungal Activity
The minimum inhibitory concentration (MIC) is a key measure of the in vitro antifungal activity

of a compound. The following table summarizes the MIC values of a series of N-alkyl-4-
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aminopiperidine derivatives against various fungal strains.

Compound R¹ R²
Y. lipolytica
MIC₁₀₀
(µg/mL)

Candida
spp. MIC₈₀
Range
(µg/mL)

Aspergillus
spp. MIC₉₀
Range
(µg/mL)

2b Benzyl n-Dodecyl 2 2->16 4-16

3b Phenylethyl n-Dodecyl 1 1-4 1-8

4b Boc n-Dodecyl 2 ND ND

5b H n-Dodecyl 2 ND ND

ND: Not Determined

Key SAR Observations for Antifungal Activity:

A long N-alkyl substituent at the 4-amino group, particularly an n-dodecyl (C₁₂) chain, is

crucial for potent antifungal activity.[1]

Substituents at the piperidine nitrogen, such as benzyl and phenylethyl groups, in

combination with a long N-alkyl chain at the 4-amino position, lead to high antifungal activity.

[1]

Shorter, branched, or cyclic alkyl residues at the 4-amino group are detrimental to activity.[1]

Experimental Protocols: Antifungal Susceptibility
Testing
In Vitro Antifungal Activity Screening (Broth Microdilution Method based on EUCAST

standards)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the

synthesized N-alkyl-4-aminopiperidine derivatives against various fungal strains.
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1. Preparation of Fungal Inoculum: a. Fungal strains are cultured on an appropriate agar

medium (e.g., Sabouraud dextrose agar for yeasts, potato dextrose agar for molds) at 35°C for

24-48 hours (yeasts) or 5-7 days (molds). b. For yeasts, colonies are suspended in sterile

saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to the

final working concentration. c. For molds, conidia are harvested by flooding the agar surface

with sterile saline containing a wetting agent (e.g., Tween 80). The conidial suspension is then

adjusted to the desired concentration.

2. Preparation of Test Compounds: a. Stock solutions of the N-alkyl-4-aminopiperidine

derivatives are prepared in a suitable solvent (e.g., DMSO). b. Serial twofold dilutions of the

compounds are prepared in 96-well microtiter plates using RPMI 1640 medium buffered with

MOPS.

3. Inoculation and Incubation: a. The fungal inoculum is added to each well of the microtiter

plate to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL. b. The

plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC: a. The MIC is determined as the lowest concentration of the

compound that causes a significant inhibition of fungal growth compared to the growth control.

b. For yeasts, the MIC₈₀ is often used, representing an 80% reduction in growth. For molds, the

MIC₉₀ (90% reduction) is commonly used. For some organisms, the MIC₁₀₀ (complete

inhibition) is reported.[2] c. Growth inhibition can be assessed visually or by using a

spectrophotometer to measure the optical density at a specific wavelength.

Mandatory Visualization: Antifungal Mechanism and
Workflow
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Ergosterol Biosynthesis Pathway and Putative Targets

Inhibition by N-alkyl-4-aminopiperidines
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Caption: Putative targets of N-alkyl-4-aminopiperidines in the fungal ergosterol biosynthesis

pathway.
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General Workflow for Antifungal Screening

Start: Synthesized N-alkyl-4-aminopiperidines

Prepare stock solutions and serial dilutions

Perform broth microdilution assay in 96-well plates

Prepare fungal inoculum

Incubate plates at 35°C for 24-48h

Determine Minimum Inhibitory Concentration (MIC)

Analyze Structure-Activity Relationship (SAR)

End: Identify lead compounds

Click to download full resolution via product page

Caption: A generalized workflow for the in vitro screening of antifungal compounds.

Inhibition of Hepatitis C Virus (HCV) Assembly
A series of 4-aminopiperidine derivatives have been identified as potent inhibitors of the

Hepatitis C Virus (HCV) life cycle, specifically targeting the assembly and release of infectious

virions.
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Data Presentation: Anti-HCV Activity
The half-maximal effective concentration (EC₅₀) and the half-maximal cytotoxic concentration

(CC₅₀) are crucial parameters to evaluate the efficacy and safety of antiviral compounds. The

table below presents these values for a selection of 4-aminopiperidine derivatives.

Compound Linker 'A'
Phenyl Ring
'B'
Substituent

EC₅₀ (µM) CC₅₀ (µM)
Selectivity
Index (SI)

2 -CH₂- 2-Ph 2.09 >20 >9.6

5 -CH₂- 4-F 0.94 >35 >37

12 -CH₂CH₂- 4-F 0.45 >100 >222

29 -CH₂CH₂- 3,4-di-F 0.16 21 131

Key SAR Observations for Anti-HCV Activity:

The initial screening identified 4-aminopiperidine derivatives as potent inhibitors of HCV

proliferation.[3]

Further studies indicated that these compounds act on the assembly or secretion stages of

the HCV life cycle.[3]

Modifications to the linker and the phenyl ring substituents led to the identification of

derivatives with increased potency and improved safety profiles.[3]

Experimental Protocols: HCV Assembly Inhibition Assay
HCV Cell Culture (HCVcc) Assay

This assay is used to quantify the inhibitory effect of compounds on the entire HCV replication

cycle in a cell-based system.

1. Cell Culture and Infection: a. Huh7.5.1 cells are seeded in 96-well plates and cultured

overnight. b. The cells are then infected with a reporter HCV, such as an HCV construct

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 18 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8812549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8812549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8812549/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126376?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


harboring a luciferase reporter (HCV-Luc). c. The test compounds at various concentrations are

added to the cells at the time of infection.

2. Incubation: a. The plates are incubated for 48-72 hours to allow for viral entry, replication,

assembly, and release.

3. Measurement of Viral Replication: a. If a luciferase reporter virus is used, the cells are lysed,

and the luciferase activity is measured using a luminometer. The light output is proportional to

the level of viral replication. b. Alternatively, viral RNA can be quantified using RT-qPCR, or viral

proteins can be detected by methods such as ELISA or Western blotting.

4. Determination of EC₅₀ and CC₅₀: a. The EC₅₀ is calculated as the compound concentration

that reduces the reporter signal (or other measure of viral replication) by 50%. b. The CC₅₀ is

determined in parallel by treating uninfected cells with the compounds and measuring cell

viability using an assay such as the ATPlite assay.

5. Distinguishing Stage of Inhibition: a. To specifically pinpoint inhibition of assembly,

comparative assays are used.[3] b. HCV pseudoparticles (HCVpp): These are used to assess

the effect on viral entry. c. HCV subgenomic replicon system: This system is used to study the

specific steps of viral replication. d. By comparing the activity of a compound in the full HCVcc

system to its activity in the HCVpp and replicon systems, it can be determined if the compound

acts at the entry, replication, or a post-replication (assembly/release) stage.[3]

Mandatory Visualization: HCV Life Cycle and
Experimental Workflow
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Caption: The life cycle of the Hepatitis C Virus, with the assembly and release stages targeted

by 4-aminopiperidines highlighted.
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Workflow to Determine Stage of HCV Inhibition

Start: Active Compound from HCVcc Screen

Test in HCV Pseudoparticle (HCVpp) Assay Test in HCV Subgenomic Replicon Assay

Analyze Comparative Efficacy

Conclusion: Entry Inhibitor

Active in HCVpp

Conclusion: Replication Inhibitor

Active in Replicon

Conclusion: Assembly/Release Inhibitor

Inactive in HCVpp & Replicon
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Caption: Experimental workflow to identify the specific stage of the HCV life cycle inhibited by a

compound.

N-type Calcium Channel Blockade
Derivatives of 4-aminopiperidine have been synthesized and evaluated as N-type calcium

channel blockers, which are promising targets for the treatment of pain, including neuropathic

pain.

Data Presentation: N-type Calcium Channel Blocking
Activity
The antinociceptive activity of these compounds was assessed using the mouse hot-plate test,

and their in vitro activity on N-type calcium channels was evaluated in PC12 cells.
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Compound R¹ R²
Hot-Plate Test
ED₅₀ (mg/kg)

N-type Ca²⁺
Channel
Inhibition (%)
at 10 µM

3
-CO-(CH₂)₂-

CH(4-F-Ph)₂
H 1.5 55

18
-CO-CH(Et)-

CH(4-F-Ph)₂
H 0.8 60

Key SAR Observations for N-type Calcium Channel Blockade:

Compounds with a 4-aminopiperidine scaffold decorated on both nitrogen atoms with specific

alkyl or acyl moieties have shown significant antinociceptive activity.[4]

Two compounds, 3 and 18, demonstrated potent action on pain and neuropathic pain, which

was correlated with their ability to block N-type calcium channels.[4]

Experimental Protocols: N-type Calcium Channel
Activity Assay
In Vitro Evaluation of N-type Calcium Channel Antagonism in PC12 Cells

This protocol describes the method to assess the inhibitory effect of N-alkyl-4-aminopiperidine

derivatives on N-type calcium channels in a rat pheochromocytoma clonal cell line (PC12).

1. Cell Culture: a. PC12 cells are cultured in an appropriate medium (e.g., DMEM

supplemented with fetal bovine serum and horse serum) and maintained at 37°C in a

humidified atmosphere with 5% CO₂. b. For the assay, cells are plated onto collagen-coated

96-well plates.

2. Calcium Influx Assay: a. Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-

4 AM) for a specified time at 37°C. b. After loading, the cells are washed to remove excess dye.

c. The test compounds are then added to the wells and pre-incubated with the cells.
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3. Stimulation and Measurement: a. N-type calcium channels are opened by depolarizing the

cell membrane with a high concentration of potassium chloride (KCl). b. The resulting increase

in intracellular calcium concentration is measured by monitoring the change in fluorescence

intensity using a fluorescence plate reader.

4. Data Analysis: a. The inhibitory effect of the compounds is calculated as the percentage

reduction in the KCl-induced calcium influx compared to the control (vehicle-treated) cells. b.

Dose-response curves can be generated to determine the IC₅₀ value for active compounds.

Mandatory Visualization: Logical SAR Relationship

Logical SAR for Antinociceptive Activity
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Caption: Logical relationship of the structural components of 4-aminopiperidine derivatives to

their antinociceptive activity.

c-Jun N-terminal Kinase (JNK) Inhibition
Piperazine amides, which share a structural similarity to N-alkyl-4-aminopiperidines, have been

identified as inhibitors of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein
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kinases involved in various cellular processes.

Data Presentation: JNK Inhibition
The half-maximal inhibitory concentration (IC₅₀) is used to quantify the potency of these

compounds as JNK inhibitors. The table below shows the IC₅₀ values for a series of piperazine

amides against JNK1 and JNK3.

Compound R JNK1 IC₅₀ (µM) JNK3 IC₅₀ (µM)

1 H 0.49 1.0

4a H >20 10

4b Methyl 0.61 1.2

4g Propargyl 0.08 0.16

Key SAR Observations for JNK Inhibition:

The unprotected piperazine (4a) was a significantly less potent JNK3 inhibitor compared to

the lead structure (1).

Simple alkyl substitutions on the piperazine nitrogen (e.g., methyl in 4b) resulted in little

change in potency.

Small side chains containing unsaturation or sp-2 character, such as a propargyl group (4g),

led to a notable increase in potency.

Experimental Protocols: JNK Kinase Inhibition Assay
In Vitro JNK Kinase Activity Assay (e.g., using ADP-Glo™ Kinase Assay)

This protocol measures the enzymatic activity of JNK and the inhibitory effect of test

compounds.

1. Reagents and Preparation: a. Recombinant active JNK enzyme (e.g., JNK1, JNK2, or

JNK3). b. JNK substrate (e.g., recombinant c-Jun or a specific peptide substrate). c. Kinase
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assay buffer. d. ATP solution. e. Test compounds (piperazine amides) at various

concentrations. f. ADP-Glo™ Kinase Assay reagents (Promega).

2. Kinase Reaction: a. In a 384-well plate, combine the JNK enzyme, the JNK substrate, and

the kinase assay buffer. b. Add the test compounds or vehicle (DMSO) to the reaction mixture.

c. Pre-incubate to allow the inhibitor to bind to the enzyme. d. Initiate the kinase reaction by

adding ATP. e. Incubate the reaction at room temperature for a specified period (e.g., 60

minutes).

3. ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the

ADP-Glo™ Reagent. b. Incubate for 40 minutes at room temperature. c. Convert the ADP

generated by the kinase reaction to ATP by adding the Kinase Detection Reagent. d. Incubate

for 30 minutes at room temperature.

4. Luminescence Measurement: a. Measure the luminescence using a plate reader. The

luminescent signal is proportional to the amount of ADP produced and thus to the JNK kinase

activity.

5. Data Analysis: a. Calculate the percentage of inhibition for each compound concentration

relative to the vehicle control. b. Determine the IC₅₀ value by fitting the data to a dose-response

curve.

Mandatory Visualization: JNK Signaling Pathway
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Caption: A simplified representation of the c-Jun N-terminal kinase (JNK) signaling cascade.

SMO/ERK Dual Inhibition
Novel 4-aminopiperidine derivatives have been designed and synthesized as dual inhibitors of

Smoothened (SMO), a key component of the Hedgehog signaling pathway, and Extracellular

signal-regulated kinase (ERK). This dual inhibition strategy is being explored for its potential in

cancer therapy.

Data Presentation: SMO and ERK Inhibition
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The inhibitory activities of these compounds against SMO and ERK were evaluated, and the

IC₅₀ values are presented in the table below.

Compound R SMO IC₅₀ (nM) ERK1 IC₅₀ (nM) ERK2 IC₅₀ (nM)

I-1 H 15.6 >10000 >10000

I-13 4-Fluorophenyl 2.3 125.6 89.7

I-15 2-Thienyl 3.1 234.5 187.2

Key SAR Observations for SMO/ERK Dual Inhibition:

The introduction of a 4-aminopiperidine scaffold was a key modification in the design of

these dual inhibitors.

Compound I-13, with a 4-fluorophenyl substituent, displayed strong inhibitory activities

towards both SMO and ERK.[5]

The dual inhibition of the Hedgehog and ERK pathways has shown synergistic suppression

of cancer cells overexpressing both pathways.[5]

Experimental Protocols: SMO Inhibition Assay
Gli-Luciferase Reporter Assay

This cell-based assay is used to measure the activity of the Hedgehog signaling pathway and

the inhibitory effect of compounds on SMO.

1. Cell Culture and Transfection: a. NIH/3T3 cells are cultured in DMEM supplemented with

fetal bovine serum. b. The cells are transiently transfected with a Gli-responsive luciferase

reporter plasmid and a Renilla luciferase plasmid (for normalization).

2. Compound Treatment and Pathway Activation: a. After transfection, the cells are treated with

various concentrations of the test compounds. b. The Hedgehog pathway is activated by

adding a SMO agonist, such as SAG.
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3. Incubation: a. The cells are incubated for 24-48 hours to allow for pathway activation and

reporter gene expression.

4. Luciferase Assay: a. The cells are lysed, and the firefly and Renilla luciferase activities are

measured using a dual-luciferase reporter assay system.

5. Data Analysis: a. The firefly luciferase activity is normalized to the Renilla luciferase activity

to control for transfection efficiency and cell viability. b. The percentage of inhibition is

calculated for each compound concentration relative to the SAG-stimulated control. c. The IC₅₀

value is determined by fitting the data to a dose-response curve.

Mandatory Visualization: Hedgehog Signaling Pathway
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Click to download full resolution via product page

Caption: The Hedgehog signaling pathway, illustrating the central role of SMO as a target for

inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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